molecular formula C14H14O3 B1676952 Naproxen CAS No. 22204-53-1

Naproxen

Cat. No. B1676952
CAS RN: 22204-53-1
M. Wt: 230.26 g/mol
InChI Key: CMWTZPSULFXXJA-VIFPVBQESA-N
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Description

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that works by reducing hormones that cause inflammation and pain in the body . It is used to treat pain or inflammation caused by conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, or menstrual cramps .


Synthesis Analysis

The synthesis of Naproxen involves novel practical and asymmetric approaches . Over the last 10 years, the development of a synthetic route to Naproxen has included developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .


Molecular Structure Analysis

Naproxen has a molecular formula of C14H14O3 . It is a methoxynaphthalene that is 2-methoxynaphthalene substituted by a carboxy ethyl group at position 6 .


Chemical Reactions Analysis

Naproxen derivatives have been synthesized and their reactions studied . This has enabled access to more potent and selective derivatives from the key frameworks of Naproxen .


Physical And Chemical Properties Analysis

The physical and chemical properties of Naproxen have been studied, but specific details were not found in the search results .

Scientific Research Applications

Nanotechnology in Drug Delivery

Naproxen has been utilized in nanotechnology for drug delivery applications. Mansouri et al. (2020) explored the intercalation of naproxen into layered double hydroxide (LDH) nanostructures. This novel drug nanocarrier showed potential in inhibiting bacterial growth without cytotoxicity to myoblast cells, indicating its promise in drug delivery systems (Mansouri, Tarhriz, Yousefi, & Dilmaghani, 2020).

Anti-influenza Virus Activity

Naproxen's broader potential was demonstrated in its efficacy against influenza viruses. Zheng et al. (2019) found that naproxen inhibited influenza B virus replication more effectively than oseltamivir in mice. This study highlights naproxen's potential as a multi-mechanistic anti-influenza virus therapeutic (Zheng et al., 2019).

Solubility and Pharmacokinetics

The solubility and pharmacokinetic properties of naproxen have been studied in various solvents. Mokhtarpour et al. (2019) investigated its solubility in choline chloride-based deep eutectic solvents, providing insights into enhancing drug solubility (Mokhtarpour, Shekaari, Martínez, & Zafarani-Moattar, 2019).

Cancer Research

Naproxen's role in cancer research has been significant. Bednarz et al. (2022) reviewed its impact on signaling pathways in cancer initiation, promotion, and progression, suggesting naproxen's potential in cancer treatment and prevention (Bednarz et al., 2022).

Environmental Applications

In environmental science, Kopecká et al. (2022) studied the oxidation of naproxen in wastewater using pulsed corona discharge, an advanced oxidation process. This research contributes to the understanding of removing pharmaceutical contaminants from water (Kopecká, Onga, & Preis, 2022).

Topical Delivery Systems

Naproxen's use in topical delivery systems was explored by Noreen et al. (2021), who developed a novel naproxen-loaded nanocarrier-based gel for improved drug permeation andreduced gastrointestinal tract side effects. This topical gel showed promising anti-inflammatory activity in vivo, indicating a potential advancement in the delivery of naproxen for arthritis treatment (Noreen et al., 2021).

Water Treatment Processes

Research on water treatment processes has also incorporated naproxen. Liu et al. (2019) investigated naproxen degradation in chlorination and UV/chlorine disinfection processes, emphasizing the need for advanced methods to remove such pharmaceuticals from water environments (Liu, Tang, Wu, Feng, & Zhang, 2019).

Nanoformulation for Cancer Cells

Naproxen's nanoformulation was studied for its role in cancer cell treatment. Erfani-Moghadam et al. (2020) developed a nanoformulation for delivering naproxen to cancer cells, demonstrating its potential in reducing the therapeutic dose and enhancing anti-inflammatory and anticancer applications (Erfani-Moghadam et al., 2020).

Pharmacokinetic Study

A pharmacokinetic study was conducted by Dionísio et al. (2020), exploring the simultaneous separation of naproxen and its metabolite in saliva samples, which contributes to a deeper understanding of naproxen's absorption and metabolism (Dionísio et al., 2020).

Catalytic Systems for Water Treatment

In another study, Fayyaz et al. (2021) investigated the use of a nanocatalyst for the degradation of naproxen in water treatment processes. This study highlights innovative approaches to address the environmental impact of pharmaceutical pollutants (Fayyaz et al., 2021).

Safety And Hazards

Naproxen can cause side effects such as indigestion, heartburn, stomach pain, nausea, headache, dizziness, drowsiness, bruising, itching, rash, swelling, or ringing in your ears . Serious side effects can include signs of an allergic reaction, severe skin reaction, heart attack, stroke, stomach bleeding, liver problems, kidney problems, low red blood cells (anemia), or severe skin reaction .

properties

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1
Source PubChem
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InChI Key

CMWTZPSULFXXJA-VIFPVBQESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID4040686
Record name Naproxen
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Molecular Weight

230.26 g/mol
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Physical Description

Solid
Record name Naproxen
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Solubility

Slightly soluble in ether; soluble in methanol, chloroform, Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water, Practically insoluble in water and freely soluble in alcohol., In water, 15.9 mg/L at 25 °C, 0.0159 mg/mL at 25 °C
Record name Naproxen
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Mechanism of Action

As with other non-selective NSAIDs, naproxen exerts it's clinical effects by blocking COX-1 and COX-2 enzymes leading to decreased prostaglandin synthesis. Although both enzymes contribute to prostaglandin production, they have unique functional differences. The COX-1 enzymes is constitutively active and can be found in normal tissues such as the stomach lining, while the COX-2 enzyme is inducible and produces prostaglandins that mediate pain, fever and inflammation. The COX-2 enzyme mediates the desired antipyretic, analgesic and anti-inflammatory properties offered by Naproxen, while undesired adverse effects such as gastrointestinal upset and renal toxicities are linked to the COX-1 enzyme., Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation., The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties., Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved., Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions.
Record name Naproxen
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Impurities

(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid, For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page.
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Product Name

Naproxen

Color/Form

Crystals from acetone-hexane, White to off-white crystalline powder, White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/

CAS RN

22204-53-1
Record name Naproxen
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Melting Point

152°C, 155 °C, Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/, 153 °C
Record name Naproxen
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Synthesis routes and methods I

Procedure details

Depending on the reaction conditions, hydrolysis of an ester, ortho ester or amide formed may be effected concomitantly or sequentially by standard methods. For example, when the protic solvent medium comprises acetic acid and sodium acetate and the ester substrate comprises 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, there is afforded the compound, methyl 2-(6-methoxy-2-naphthyl)propionate. The methyl ester is then hydrolyzed to the corresponding acid by contact with base. Alternatively, the α-arylalkanoic acid can be obtained by concomitant hydrolysis by maintaining the ester substrate in contact with a methanol-water solution containing sodium bicarbonate. Typically, 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate is maintained in contact with a methanol-water solution containing sodium bicarbonate to afford 2-(6-methoxy-2-naphthyl)propionic acid.
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Synthesis routes and methods II

Procedure details

Using the apparatus of the above Comparative Example, a toluene solution of 2-(6-methoxy-2-naphthyl)propionic acid (580.68 grams, 18.11 wt % solids, 91.64% S-enantiomer) was prepared from a sample of high chiral purity (S)-2-(6-methoxy-2-naphthyl)propionic acid, and racemic 2-(6-methoxy-2-naphthyl)propionic acid. The solution was heated to 85° C. Totals of 27.59 grams of 49.22 wt % NaOH and 7.822 grams of water were added. Two clear liquid phases were obtained. Water was stripped to 94.0° C. in 285 minutes. The total amount of water collected during the strip was 21.36 grams and the amount of toluene removed was 1.83 grams. The batch was agitated at 93.6°-94.0° C. for 15 minutes and cooled to 75° C. in 82 minutes and agitated at 75° C. for 60 minutes. Solids in the slurry settled well at the end of the 60-minute 75° C. ride. The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene. Totals of 483.77 and 127.61 grams of mother liquor and wash liquor were recovered, respectively. The wet centrifuge cake weighed 75.02 grams which after drying for 8 hours at 80°-90° C. and under full vacuum yielded 67.29 grams of anhydrous sodium (S)-2-(6-methoxy-2-naphthyl)propionate. Chiral purities for the product and the mother liquor were found by analysis to be 99.03% S-enantiomer and 80.28% S-enantiomer, respectively.
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Synthesis routes and methods III

Procedure details

Using 6-methoxy-2-vinylnaphthalene formed per (K) above, such as in (c) of the general procedure thereof, charge the following ingredients to a suitable reactor such as a 2-L Hastalloy C Parr reactor: 6-methoxy-2-vinylnaphthalene (MVN), PdCl2, CuCl2, tetrahydrofuran, aqueous HCl, and neomenthyldiphenylphosphine. Seal the reactor and purge several times with carbon monoxide. Then fill the reactor with carbon monoxide and apply heat to the reactor contents. Keep the temperature at about 90° C. while stirring the reaction mixture until completion of the reaction. Recover the (±)-2-(6-methoxy-2-naphthyl)propionic acid from the reaction mixture as sodium (±)-2-(6-methoxy-2-naphthyl)propionate by adding water, toluene and excess aqueous caustic (e.g., 5 to 20% excess as a 20-25% solution) to the reaction mixture, stirring the resultant mixture, and then separating the organic layer from the aqueous phase containing sodium (±)-2-(6-methoxy-2-naphthyl)propionate. Additional workup procedures can be employed to increase the yield and purity of recovered sodium (±)-2-(6-methoxy-2-naphthyl)propionate. This typically involves washing the aqueous phase several times with toluene or like solvent to extract neutral organics remaining therein. Acidification of the sodium (±)-2-(6-methoxy-2-naphthyl)propionate yields (±)-2-(6-methoxy-2-naphthyl)propionic acid. One preferred way of carrying out the acidification involves adding toluene to the toluene-washed aqueous phase, warming to about 80° C., and acidifying with aqueous sulfuric acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid is isolated by allowing the hot toluene solution to cool to room temperature to crystallize the dissolved (±)-2-(6-methoxy-2-naphthyl)propionic acid. The (±)-2-(6-methoxy-2-naphthyl)propionic acid crystals are collected, rinsed with toluene, rinsed with heptane or pentane to facilitate drying, and brought to constant weight in a vacuum oven operated for example at 52° C. and 2 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182,000
Citations
PA Todd, SP Clissold - Drugs, 1990 - Springer
… Naproxen and naproxen sodium are pharmacologically … naproxen 500mg equals naproxen sodium 550mg). The only difference between the 2 forms is their rate of absorption: naproxen …
Number of citations: 258 link.springer.com
PJ Harrington, E Lodewijk - Organic Process Research & …, 1997 - ACS Publications
This review includes (1) a discussion of marketing and manufacturing of optically pure pharmaceuticals including naproxen, (2) an historical overview of Syntex naproxen manufacturing …
Number of citations: 370 pubs.acs.org
NM Davies, KE Anderson - Clinical pharmacokinetics, 1997 - Springer
Naproxen is a stereochemically pure nonsteroidal anti-inflammatory drug of the 2-arylpropionic acid class. The absorption of naproxen is rapid and complete when given orally. …
Number of citations: 177 link.springer.com
NM Davies, AG Røseth, CB Appleyard… - Alimentary …, 1997 - Wiley Online Library
… effects to naproxen. NO-naproxen was not completely converted to naproxen, but the … the underlying reason for reduced gastrointestinal toxicity of NO-naproxen. Conclusion: NO-…
Number of citations: 240 onlinelibrary.wiley.com
ML Capone, MG Sciulli, S Tacconelli, M Grana… - Journal of the American …, 2005 - jacc.org
… The incubation of washed platelets with naproxen for 5 min … naproxen for further 6 days: aspirin 2 h before naproxen (500 mg, twice-daily dosing). After 14 days of washout, naproxen …
Number of citations: 370 www.jacc.org
M Isidori, M Lavorgna, A Nardelli, A Parrella… - Science of the total …, 2005 - Elsevier
… Naproxen and Naproxen Na were found to be sensitive to sunlight resulting in several … In the present study not only naproxen and naproxen Na but also photoderivatives have been …
Number of citations: 406 www.sciencedirect.com
K Ravikumar, SS Rajan, V Pattabhi… - … Section C: Crystal …, 1985 - scripts.iucr.org
(IUCr) Structure of naproxen, C14H14O3 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 41 Part 2 …
Number of citations: 78 scripts.iucr.org
SE Nissen, ND Yeomans, DH Solomon… - … England Journal of …, 2016 - Mass Medical Soc
… The risk of gastrointestinal events was significantly lower with celecoxib than with naproxen (P=… (P=0.004) but was not significantly lower with celecoxib than with naproxen (P=0.19). …
Number of citations: 835 www.nejm.org
A Whelton, G Schulman, C Wallemark… - Archives of Internal …, 2000 - jamanetwork.com
… in glomerular filtration rate with naproxen (−5.31 mL/min per … /min per 1.73 m 2 for naproxen and celecoxib, respectively;P=… treatment interval with both celecoxib and naproxen (P≤.04). …
Number of citations: 351 jamanetwork.com
E Rahme, L Pilote, J LeLorier - Archives of internal medicine, 2002 - jamanetwork.com
… exposure to naproxen vs other NSAIDs (excluding naproxen) … to naproxen and any concurrent NSAID (excluding naproxen… exposure to naproxen vs other NSAIDs (excluding naproxen). …
Number of citations: 267 jamanetwork.com

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